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Compound of Interest

Compound Name: RTIOX-372
CAS No.: 2162960-46-3
Cat. No.: B610585
Get Quote
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Executive Summary

RTIOX-372 (Compound 39) is a novel, high-affinity antagonist of the Orexin-1 Receptor
(OX1R), developed to overcome the physicochemical limitations of earlier
tetrahydroisoquinoline (THIQ) derivatives. Unlike its predecessor RTIOX-276, which utilized
fluorinated side chains, RTIOX-372 incorporates a bis-dimethylamino substitution pattern. This
structural modification drastically enhances kinetic solubility (>200 puM) and blood-brain barrier
(BBB) permeability while maintaining >1000-fold selectivity over the Orexin-2 Receptor
(OX2R). It is a critical tool compound in addiction biology, specifically for attenuating cocaine-
seeking behavior by modulating phasic dopamine signaling.

Chemical Identity & Structure

RTIOX-372 is built upon a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, functionalized to
optimize ligand-receptor interactions within the OX1R binding pocket.

2.1. Physicochemical Data
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Property Value

Compound Name RTIOX-372

2-(1-(3-(dimethylamino)-4-methoxybenzyl)-7-
(dimethylamino)-6-methoxy-3,4-

UPAC Name dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-
ylmethyl)acetamide

CAS Number 2162960-46-3

Molecular Formula C30H39Ns03

Molecular Weight 517.67 g/mol

Solubility (Kinetic) > 200 uM (pH 7.4)

LogP (Calculated) 3.1 (Optimized from >5.0 in precursors)

Topological Polar Surface Area ~85 A2

2.2. Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

e The Core (THIQ): A 6-methoxy-7-(dimethylamino)-1,2,3,4-tetrahydroisoquinoline system. The
7-dimethylamino group is a critical electron-donating replacement for the lipophilic
trifluoroethoxy group found in RTIOX-276.

e The "Top" Substituent (Position 1): A 3-(dimethylamino)-4-methoxybenzyl group. The
introduction of a second basic amine here improves solubility via protonation at physiological
pH.

e The "Right" Linker (Position 2): An acetamide linker connecting the THIQ nitrogen to a
pyridin-3-ylmethyl moiety, essential for hydrogen bonding within the receptor active site.

SMILES String:
COclcc2c(ccIN(C)C)CCN(CC(=0O)NCC3=CN=CC=C3)C2Cc4ccc(OC)c(N(C)C)ca

Synthesis & Fabrication Protocol
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The synthesis of RTIOX-372 requires a convergent approach, utilizing a Bischler-Napieralski
cyclization followed by a late-stage reductive amination to install the key dimethylamino groups.

3.1. Synthetic Workflow (DOT Visualization)
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3-methoxy-4-nitrophenethylamine 4-hydroxy-3-nitrophenylacetic acid
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Figure 1: Convergent synthetic pathway for RTIOX-372, highlighting the installation of the bis-
dimethylamino features.

3.2. Detailed Protocol

o Amide Coupling: React 3-methoxy-4-nitrophenethylamine with 4-hydroxy-3-nitrophenylacetic
acid using standard coupling agents (EDC/HOBt) to form the amide.

O-Methylation: Treat the phenolic amide with iodomethane (Mel) and potassium carbonate
(K2COs) in DMF to convert the phenol to a methoxy group.

Nitro Reduction: Hydrogenate using Raney Nickel to convert both nitro groups to anilines.

Carbamate Protection: Protect the resulting primary amines as methyl carbamates using
methyl chloroformate. This prevents interference during cyclization.

Cyclization: Perform a Bischler-Napieralski cyclization using POCIs in acetonitrile, followed
by reduction of the imine intermediate with Sodium Borohydride (NaBHa) to yield the
tetrahydroisoquinoline core.

N-Alkylation: Alkylate the secondary amine of the THIQ ring with 2-chloro-N-(pyridin-3-
ylmethyl)acetamide in the presence of a base (DIEA) and KI.

Deprotection & Methylation: Hydrolyze the carbamates with NaOH to regenerate the primary
amines. Finally, perform a reductive amination using excess formaldehyde (HCHO) and
Sodium Cyanoborohydride (NaCNBHs) to methylate both amino groups, yielding RTIOX-
372.

Pharmacological Properties
4.1. Mechanism of Action

RTIOX-372 functions as a competitive antagonist at the Orexin-1 Receptor (OX1R), a Gg-
coupled GPCR.

o Pathway: Blocks Orexin-A binding

Prevents Gq activation
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Inhibits PLC
Reduces IP3/DAG production
Prevents intracellular Ca2* mobilization.

» Downstream Effect: Attenuates neuronal firing in the Ventral Tegmental Area (VTA),
specifically reducing drug-induced phasic dopamine release.

4 2 Splpr‘ti\/ity & Paotency Profile

Target Affinity | Activity Notes

OX1R (Human) Ki <10 nM Highly Potent

OX2R (Human) Ki > 10,000 nM >1000-fold Selectivity
P-glycoprotein (Pgp) Efflux Ratio = 3.3 Low substrate potential
BBB Permeability Papp =14.7 x 10~ cm/s High CNS penetration

4.3. Signaling Pathway Inhibition (DOT Visualization)
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Figure 2: Mechanism of action. RTIOX-372 blocks the OX1R, preventing the signaling cascade
that leads to dopamine release associated with drug craving.

Experimental Protocols
5.1. Calcium Mobilization Assay (In Vitro Potency)

¢ Objective: Determine ICso of RTIOX-372 against Orexin-A induced calcium release.
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e Cells: CHO-K1 cells stably expressing human OX1R.
* Reagents: FLIPR Calcium 6 Assay Kit, Probenecid.

e Protocol:

[e]

Seed cells (10k/well) in 384-well black plates; incubate overnight.

[e]

Load cells with Calcium 6 dye + 2.5 mM Probenecid for 1 hour at 37°C.

(¢]

Add RTIOX-372 (serial dilutions) and incubate for 15 min.

[¢]

Challenge with Orexin-A (ECso concentration).

[¢]

Measure fluorescence (Ex 485nm / Em 525nm) on a FLIPR Tetra system.

Validation: ICso should be < 20 nM.

[e]

5.2. Kinetic Solubility Assay
o Objective: Verify the >200 uM solubility claim.

» Protocol:
o Prepare 10 mM stock of RTIOX-372 in DMSO.
o Spike into PBS (pH 7.4) to a final concentration of 200 uM (2% DMSO).
o Incubate for 2 hours at room temperature with shaking.
o Filter using a 0.45 um PVDF membrane.
o Analyze filtrate via HPLC-UV (254 nm).

o Calculation: Solubility = (Area_filtrate / Area_standard) x Concentration_standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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